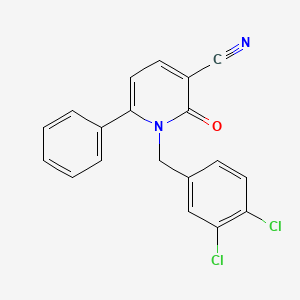

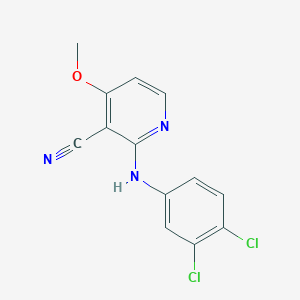

2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,4-dichloroaniline, a component of the compound , involves the catalytic reduction of 3,4-dichloro-1-nitrobenzene . The process involves conducting the final stage of the hydrogenation of 3,4-dichloro-1-nitrobenzene at temperatures in the range of about 170°C to about 180°C . This helps to reduce the 3,3’,4,4’-tetrachlorohydrazobenzene impurity and thereby reduce the amount of the impurity in the resultant 3,4-dichloroaniline product .Molecular Structure Analysis

The molecular structure of 3,4-dichloroaniline, a part of the compound, is characterized by an aniline ring substituted with two chlorine atoms . The molecular formula of 3,4-dichloroaniline is C6H5Cl2N .Chemical Reactions Analysis

3,4-Dichloroaniline is known to be incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH, and hydrochloric acid accelerates its decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis

3,4-Dichloroaniline is a light tan to dark gray crystal or brown solid . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage . It is insoluble in water .Applications De Recherche Scientifique

Spectroscopic Analysis and Non-Linear Optical Material Studies

The compound has been analyzed using various spectroscopic techniques, including proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy. These studies contribute to understanding the compound's molecular structure and behavior. Notably, it demonstrates potential as a non-linear optical material due to its first-order hyperpolarizability value, suggesting its use in optical and electronic applications (Eşme, 2021).

Fluorescent Property Analysis

This compound has been synthesized and characterized for its fluorescent properties. It exhibits strong blue fluorescence, a characteristic that could be leveraged in the development of fluorescent materials and sensors (Suwunwong, Chantrapromma, & Fun, 2013).

Application in Corrosion Inhibition

Pyridine derivatives, including compounds similar to 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile, have been studied for their inhibitory effects on metal corrosion. This research is particularly relevant in industrial contexts where corrosion prevention is crucial (Ansari, Quraishi, & Singh, 2015).

Anticancer Potential

Molecular docking studies suggest that similar compounds may act as potential anticancer agents. This opens avenues for further research into the therapeutic applications of these compounds in cancer treatment (Eşme, 2021).

Anti-Tubercular Activity

Some pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This indicates the potential use of similar compounds in the treatment of tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).

Safety and Hazards

3,4-Dichloroaniline is classified as a poison . It can cause serious or permanent injury . It is combustible and emits toxic fumes of chlorine and nitrogen oxides when heated to decomposition . It is highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

Orientations Futures

Research into the combined toxicity of 3,4-dichloroaniline with two-dimensional nanomaterials provides new insights for evaluating the ecotoxicological risk of nanomaterials towards combined pollution situations . This could be a potential future direction for research involving “2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile”.

Mécanisme D'action

Target of Action

The primary target of 2-(3,4-Dichloroanilino)-4-methoxynicotinonitrile is the blood. It is a methemoglobin producer in humans and experimental animals . Methemoglobin is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen.

Mode of Action

The compound interacts with its targets by causing methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood . This effect is attributed to the hydroxylated metabolites of the compound . Methemoglobinemia can result in cyanosis, a bluish or purplish discoloration of the skin due to the tissues near the skin surface having low oxygen saturation.

Biochemical Pathways

The compound affects the heme biosynthesis pathway, leading to the production of methemoglobin . The downstream effects include a reduction in the oxygen-carrying capacity of the blood, leading to hypoxia at the tissue level. Hypoxia can have various systemic effects, depending on its severity and duration .

Pharmacokinetics

It is known that the compound is rapidly taken up and metabolized, predominantly to n-malonyl-dca in soybean and n-glucosyl-dca in arabidopsis . These metabolites are largely exported into the culture medium, with a smaller proportion being retained within the plant tissue .

Result of Action

The molecular and cellular effects of the compound’s action include the production of methemoglobin, leading to methemoglobinemia . This can result in cyanosis and tissue hypoxia. At the cellular level, hypoxia can lead to a shift in metabolism from aerobic to anaerobic processes, with an associated increase in lactate production and a decrease in pH.

Propriétés

IUPAC Name |

2-(3,4-dichloroanilino)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-19-12-4-5-17-13(9(12)7-16)18-8-2-3-10(14)11(15)6-8/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKNXCJATFZGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC(=C(C=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179063 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341967-11-1 | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341967-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3,4-Dichlorophenyl)amino]-4-methoxy-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

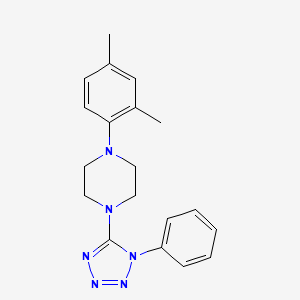

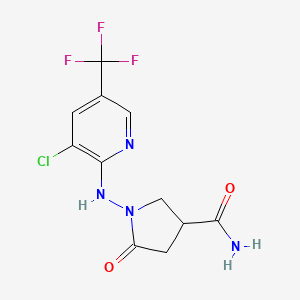

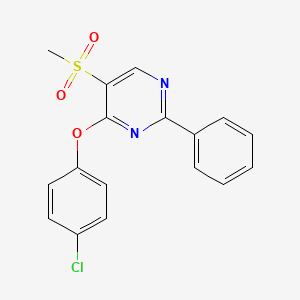

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone](/img/structure/B3036343.png)

![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)

![2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone](/img/structure/B3036345.png)

![4-[(2,6-dimethylanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036346.png)

![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)

![5-[(4-bromophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3036351.png)

![2-[(4-chlorobenzyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B3036353.png)